Ethyl 2-(4-amino-3-chlorophenoxy)acetate

Description

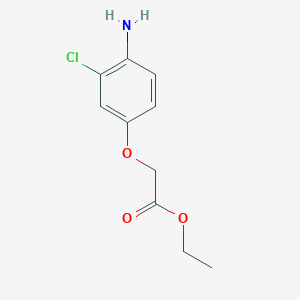

Ethyl 2-(4-amino-3-chlorophenoxy)acetate is an aromatic ether ester featuring a para-amino and meta-chloro substitution on the phenoxy ring, with an ethyl acetate group attached via an ether linkage. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of agents targeting enzymatic pathways or hemoglobin modification . Its molecular formula is inferred as C₁₀H₁₁ClNO₃, with a molecular weight of 228.65 g/mol. Key applications may include roles in antisickling agents or kinase inhibitors, leveraging its electron-donating amino group and electron-withdrawing chloro substituent for targeted reactivity .

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

ethyl 2-(4-amino-3-chlorophenoxy)acetate |

InChI |

InChI=1S/C10H12ClNO3/c1-2-14-10(13)6-15-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 |

InChI Key |

PSEULCJHKNCOIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-3-chlorophenoxy)acetate typically involves the alkylation of 4-amino-3-chlorophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3-chlorophenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 2-(4-amino-3-chlorophenoxy)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-3-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative. This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

- Chloro Position : The meta-chloro substituent (3-position) in the target compound induces steric and electronic effects distinct from para-chloro derivatives (e.g., ), altering aromatic ring reactivity .

Physicochemical Properties

Solubility and Reactivity

- Target Compound: The amino group likely improves aqueous solubility compared to acetyl or chloro-only analogs, facilitating biological applications. However, the chloro substituent may reduce solubility relative to non-halogenated derivatives like Ethyl 2-(4-aminophenoxy)acetate .

- β-Keto Ester (): The β-keto group in Ethyl 2-(4-chlorophenoxy)acetoacetate enhances keto-enol tautomerism, increasing reactivity in condensation reactions compared to simple esters .

Spectral Data Comparison

- ¹H NMR: Target Compound (Inferred): Aromatic protons adjacent to -NH₂ and -Cl would exhibit deshielding. For Ethyl 2-(4-aminophenoxy)acetate, NH₂ protons resonate at δ 4.65 ppm, while aromatic protons appear at δ 6.47–6.62 ppm . The meta-chloro substituent in the target compound would split aromatic signals further. Acetyl Derivative (): Aromatic protons resonate at δ 7.77 (d, J = 8.7 Hz) and δ 7.10 (d, J = 2.7 Hz), reflecting para-substitution effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.